Welcome to the BenchChem Online Store!
molecular formula C7H15ClN2O2S B1428508 1-(Cyclopropylsulfonyl)piperazine hydrochloride CAS No. 1057385-13-3

1-(Cyclopropylsulfonyl)piperazine hydrochloride

Cat. No. B1428508
M. Wt: 226.73 g/mol
InChI Key: XMQSYWUXRAPUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536173B2

Procedure details

14.37 g of tert-butyl ester of 4-cyclopropanesulfonyl-piperazine-1-carboxylic acid is put in a 2-liter three-necked flask, under nitrogen atmosphere. 412 ml of dichloromethane is added. The reaction mixture is cooled in an ice bath and 4M hydrochloric acid in solution in dioxane is added dropwise. The reaction mixture is allowed to return gradually to room temperature. The reaction mixture is stirred for 2.5 h, then evaporated and concentrated. The residue is taken up in a small amount of ethyl ether, triturated and then filtered and dried. 10.25 g of 1-cyclopropanesulfonyl-piperazine hydrochloride is obtained in the form of a white powder.
[Compound]
Name
tert-butyl ester
Quantity
14.37 g
Type
reactant
Reaction Step One
Name
4-cyclopropanesulfonyl-piperazine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
412 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([N:7]2[CH2:12][CH2:11][N:10](C(O)=O)[CH2:9][CH2:8]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.[Cl:16]CCl.Cl>O1CCOCC1>[ClH:16].[CH:1]1([S:4]([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)(=[O:5])=[O:6])[CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
tert-butyl ester
Quantity
14.37 g
Type
reactant
Smiles
Name
4-cyclopropanesulfonyl-piperazine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)S(=O)(=O)N1CCN(CC1)C(=O)O
Step Two
Name
Quantity
412 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to return gradually to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.C1(CC1)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.